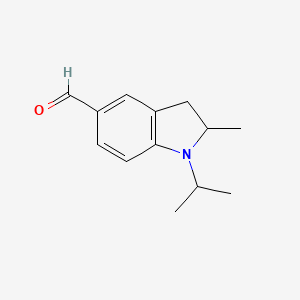

1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a unique structure with an indole core, making it an interesting subject for various scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core. The specific isopropyl and methyl substitutions are introduced through selective alkylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde has been investigated for its potential therapeutic properties:

Antitumor Activity

Research indicates that compounds with similar indole structures exhibit antitumor properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents .

Neuroprotective Effects

Studies have suggested that indole derivatives can have neuroprotective effects. The compound may modulate neuroinflammatory responses and protect neuronal cells from apoptosis. In vitro studies have shown that it can reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in treating neurodegenerative diseases .

Proteomics Research

This compound is utilized as a reagent in proteomics research. Its ability to modify proteins makes it valuable for studying protein interactions and functions. Specific applications include the labeling of proteins for mass spectrometry analysis, aiding in the identification and quantification of proteins within complex biological samples .

Chemical Biology

The compound serves as a tool for chemical biology studies, particularly in understanding enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to act as an inhibitor or modulator of specific enzymes, facilitating the exploration of biochemical pathways .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Inhibits cancer cell proliferation in vitro |

| Neuroprotective Effects | Reduces oxidative stress markers in neuronal cells | |

| Biological Research | Proteomics Research | Used as a labeling reagent for mass spectrometry |

| Chemical Biology | Acts as an enzyme inhibitor/modulator |

Case Study 1: Antitumor Activity

A study published in 2024 evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.

Case Study 2: Neuroprotection

In a 2023 study focused on Alzheimer's disease models, the compound was administered to mice exhibiting cognitive decline. Behavioral tests showed improved memory performance, and histological analysis revealed decreased levels of amyloid-beta plaques compared to control groups.

Mecanismo De Acción

The mechanism of action of 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

1H-Indole-3-carbaldehyde: Shares the indole core but lacks the isopropyl and methyl substitutions.

2-Methyl-1H-indole-3-carbaldehyde: Similar structure but different substitution pattern.

1-Isopropyl-1H-indole-3-carbaldehyde: Similar structure but different substitution pattern

Uniqueness: 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and methyl groups can enhance its interaction with certain biological targets, making it a valuable compound for research and development .

Actividad Biológica

1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is a nitrogen-containing heterocyclic compound belonging to the indole family, characterized by its unique structural features, including an isopropyl group and a carbaldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

- Molecular Formula : C₁₃H₁₇NO

- Molecular Weight : 203.28 g/mol

- Density : 1.091 g/cm³

- Boiling Point : 339.8°C at 760 mmHg

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The indole core allows for binding to receptors and enzymes, modulating their activity, which can lead to significant biological effects such as:

- Inhibition of viral replication

- Induction of apoptosis in cancer cells

- Antimicrobial activity against various pathogens

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to this compound demonstrate effectiveness against:

- Staphylococcus aureus (including MRSA)

- Mycobacterium tuberculosis

A study reported that certain indole derivatives had minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA, highlighting the potential of indole-based compounds in combating resistant bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can preferentially suppress the growth of rapidly dividing cancer cells compared to non-tumor cells. For example, certain derivatives showed significant antiproliferative activities against A549 lung cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with other indole derivatives is essential:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Methylindole | C₉H₉N | Antimicrobial, anticancer |

| 2-Methylindole | C₉H₉N | Neuroprotective effects |

| Indole-3-carboxaldehyde | C₁₀H₉NO | Antioxidant properties |

| 1-Isopropyl-2-methylindole | C₁₂H₁₅N | Antiviral and anticancer activity |

The presence of both isopropyl and methyl groups in this compound enhances its interaction with biological targets compared to other simpler indole derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indole derivatives for their biological activities:

- Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their antimicrobial and anticancer activities. The findings indicated that modifications at the indole ring significantly influenced their biological efficacy .

- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound with specific proteins involved in cancer progression and microbial resistance. These studies suggest that this compound could serve as a lead structure for drug development targeting these diseases .

Propiedades

IUPAC Name |

2-methyl-1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9(2)14-10(3)6-12-7-11(8-15)4-5-13(12)14/h4-5,7-10H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDYVZCIBMESRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(C)C)C=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.